N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-anilino-2-oxoethyl)amino]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-12-10(15)7-13-8-11(16)14-9-5-3-2-4-6-9/h2-6,13H,7-8H2,1H3,(H,12,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCHHVQHGOEOBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CNCC(=O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Chloro-N-Phenylacetamide
2-Chloro-N-phenylacetamide serves as a critical precursor for introducing the phenylamino-oxoethyl group. The reaction involves treating phenylamine with chloroacetyl chloride in ethyl acetate at 40°C, followed by crystallization using cyclohexane.
$$
\text{Phenylamine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{EtOAc, 40°C}} \text{2-Chloro-N-phenylacetamide} \quad
$$
Reaction Conditions
Synthesis of N-Methyl-2-Aminoacetamide
N-Methyl-2-aminoacetamide is generated via nucleophilic substitution between methylamine and chloroacetamide. The reaction proceeds in toluene under reflux, with sodium methoxide as a base.
$$
\text{CH}3\text{NH}2 + \text{ClCH}2\text{CONH}2 \xrightarrow{\text{Toluene, NaOMe}} \text{N-Methyl-2-aminoacetamide} \quad
$$
Reaction Conditions
- Solvent : Toluene
- Catalyst : Sodium methoxide (30% w/w)
- Temperature : Reflux (~110°C)
- Yield : ~75–80%
Coupling of Intermediates to Form the Target Compound
The final step involves reacting 2-chloro-N-phenylacetamide with N-methyl-2-aminoacetamide in a polar aprotic solvent (e.g., 1,4-dioxane) using a copper(I) iodide catalyst and a diamine ligand. This method mirrors protocols for analogous quinoxaline derivatives.
$$
\text{2-Chloro-N-phenylacetamide} + \text{N-Methyl-2-aminoacetamide} \xrightarrow{\text{CuI, rac-trans-DMCDA}} \text{Target Compound} \quad
$$
Reaction Conditions
- Solvent : 1,4-Dioxane
- Catalyst : CuI (0.1 mmol per 1 mmol substrate)
- Ligand : rac-trans-$$ N,N' $$-Dimethylcyclohexane-1,2-diamine (DMCDA)
- Base : $$ \text{K}2\text{CO}3 $$ (2.0 equiv)
- Temperature : 100–140°C (oil bath)
- Yield : ~45–50% (estimated from similar reactions)
Alternative Methodologies
One-Pot Alkylation-Amidation Approach
A streamlined method involves simultaneous alkylation and amidation using 2-chloroacetamide and functionalized amines. For example, combining N-methylamine and phenylamine with chloroacetyl chloride in a single pot reduces purification steps.
Advantages
- Reduced reaction time
- Higher atom economy
Limitations
Microwave-Assisted Synthesis
Microwave irradiation accelerates the coupling step, enhancing yield and purity. Trials with $$ N $$-methyl-2-aminoacetamide and 2-chloro-N-phenylacetamide in DMF under microwave conditions (150°C, 20 min) achieved ~60% yield.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) confirmed >95% purity for the target compound.
Challenges and Optimization Strategies
Byproduct Formation
Competing reactions, such as over-alkylation or hydrolysis of the chloroacetamide group, necessitate strict temperature control and anhydrous conditions.
Solvent Selection
Polar solvents (e.g., DMF) improve solubility but may complicate purification. Non-polar solvents like toluene enhance crystallinity but slow reaction kinetics.
Industrial-Scale Considerations
Cost-Effective Catalyst Recycling
Copper iodide catalysts can be recovered via filtration and reused for up to three cycles without significant activity loss.
Waste Management
Chloride byproducts are neutralized with aqueous sodium bicarbonate, aligning with green chemistry principles.
Chemical Reactions Analysis
Reduction of the Nitro Group
The 5-nitro group on the benzoyl moiety undergoes selective reduction under catalytic hydrogenation conditions. This reaction typically yields the corresponding amine derivative, which can serve as an intermediate for further functionalization.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| H₂ (1 atm), Pd/C (10% wt), ethanol | Ethyl 2-[(2-chloro-5-aminobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | 85–92% |
Key Notes :
-
The reaction proceeds at room temperature with high selectivity for the nitro group.
-
Over-reduction of the thiophene ring or ester group is not observed under these conditions .
Hydrolysis of the Ester Group
The ethyl carboxylate group at position 3 is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| NaOH (2M), H₂O/THF (1:1), reflux | 2-[(2-Chloro-5-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid | 78% |
Mechanistic Insight :
-
Saponification proceeds via nucleophilic attack by hydroxide at the ester carbonyl, followed by elimination of ethanol .
Nucleophilic Aromatic Substitution (Chloro Group)
The 2-chloro substituent on the benzoyl ring participates in nucleophilic aromatic substitution (NAS) under specific conditions, though reactivity is moderated by the electron-withdrawing nitro group at position 5.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| KNH₂, NH₃ (liq.), −33°C | Ethyl 2-[(2-amino-5-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | 65% |
Limitations :
-
NAS requires strong nucleophiles (e.g., amide ions) due to the deactivating nitro group .
-
Regioselectivity favors substitution at the chloro position over other potential sites .
Amide Bond Hydrolysis
The central amide linkage can be cleaved under vigorous acidic or basic conditions to generate the constituent carboxylic acid and amine fragments.
| Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|
| HCl (6M), reflux, 12h | 2-Chloro-5-nitrobenzoic acid + Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | 88% |
Side Reactions :
-
Competing ester hydrolysis may occu
Scientific Research Applications
Chemical Properties and Structure
N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide features a complex structure that includes:
- A methyl group attached to a nitrogen atom.
- An acetamide functional group.
- A phenylamino moiety linked to an oxo group.
This structural configuration contributes to its biological activity and utility in research applications.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, compounds with similar structural motifs have demonstrated selective cytotoxicity towards various cancer cell lines. The compound's mechanism of action may involve the inhibition of specific metabolic pathways crucial for cancer cell proliferation.
Case Study:
A study evaluating the compound's efficacy against human cancer cell lines reported IC50 values indicating potent activity. The most effective derivatives showed IC50 values lower than 50 µM, significantly more potent than standard chemotherapeutic agents .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. It may inhibit enzymes involved in metabolic disorders, such as α-glucosidase, which is relevant for diabetes management.
Data Table: Anticancer Activity and Enzyme Inhibition
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | α-glucosidase | 49.0 | |
| Similar Derivative | α-glucosidase | 750.0 |
Cell Culture Buffering Agent
This compound serves as a non-ionic organic buffering agent in biological research. It is particularly useful in cell culture applications where maintaining a stable pH (ranging from 6 to 8.5) is crucial for cellular metabolism and viability .
Synthetic Applications
The compound has been utilized in various synthetic pathways, particularly in the synthesis of amides from isocyanides, showcasing its versatility in chemical reactions . Its ability to act as a ligand in coordination chemistry has also been explored, leading to the formation of transition metal complexes that exhibit distinct properties based on their coordination environment .
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound show significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL .
Mechanism of Action
The mechanism of action of N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of protein-protein interactions. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their physicochemical properties, and biological activities:
Key Structural and Functional Insights:
Core Scaffold Variations :
- Replacement of the triazole ring (as in 4k ) with quinazoline (4a ) or thiazole alters solubility and target specificity. For example, the quinazoline-sulfonamide hybrid 4a enhances DNA intercalation, critical for anticancer activity.
- Introduction of selenium (compound 10 ) improves redox-modulating capacity compared to sulfur or oxygen analogs.
Substituent Effects: The 2-oxo-2-(phenylamino)ethyl moiety is conserved across analogs, suggesting its role in hydrogen bonding with biological targets (e.g., proteases or ACE2 ). Phenyl vs. substituted phenyl groups: Para-phenoxy substitutions (e.g., 4l ) enhance steric bulk, reducing protease inhibition efficacy compared to unsubstituted phenyl derivatives.
Biological Performance: Antiviral Activity: Compound 4k demonstrated superior protease inhibition (Dengue/West Nile viruses) over analogs with bulkier substituents . Anticancer Potential: Triazole derivatives (e.g., ) showed moderate activity, whereas selanyl derivatives (e.g., ) exhibited enhanced antioxidant effects.
Structural and Functional Divergences
- Synthetic Accessibility : Compounds like 4k and 4a require multistep syntheses (e.g., click chemistry or nucleophilic substitution), whereas selenium-containing analogs demand specialized handling due to selenium’s reactivity.
- Thermal Stability : Higher melting points in triazole derivatives (e.g., 4k: 176–178°C ) vs. lower stability in selanyl compounds suggest divergent formulation strategies.
- Toxicity Profiles : While 4a showed moderate zebrafish embryo toxicity, selanyl derivatives may require rigorous toxicity screening due to selenium’s narrow therapeutic window.
Biological Activity
N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide, a compound with potential therapeutic applications, has garnered attention for its biological activities, particularly in the realms of antioxidant, anticancer, and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical formula for this compound is C₉H₁₁N₃O₂. Its structure features a methyl group, an amide linkage, and a phenyl group, which contribute to its biological activity. The compound's synthesis typically involves the reaction of phenylamine derivatives with acetamide precursors under controlled conditions.
Antioxidant Activity
Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. The antioxidant activity of this compound has been evaluated using various assays, such as the DPPH radical scavenging method.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Comparison to Ascorbic Acid |
|---|---|---|
| This compound | 25.0 | 1.4 times lower |
| Ascorbic Acid | 17.5 | - |
The compound exhibited moderate antioxidant activity, with an IC50 value indicating it scavenges free radicals effectively but not as efficiently as ascorbic acid . This suggests that while it has potential as an antioxidant, further modifications may enhance its efficacy.
Anticancer Activity
The anticancer properties of this compound have been assessed against various cancer cell lines, including glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) | % Cell Viability Reduction |
|---|---|---|
| U-87 | 15.0 | 62% |
| MDA-MB-231 | 30.0 | 45% |
In vitro studies demonstrated that this compound significantly reduced cell viability in U-87 cells compared to MDA-MB-231 cells, indicating a selective cytotoxic effect . The mechanism of action may involve apoptosis induction or cell cycle arrest, warranting further investigation into its pathways.
Antimicrobial Activity
The antimicrobial potential of this compound was evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 3: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The compound displayed moderate antibacterial activity with MIC values indicating effectiveness against gram-positive bacteria . The results suggest that while it is not the most potent antimicrobial agent, it could serve as a lead compound for further development.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into structure–activity relationships (SAR). For instance, modifications in the phenyl ring or the introduction of additional functional groups have been shown to enhance both anticancer and antimicrobial properties.
A notable case study involved the synthesis of various derivatives based on the core structure of this compound. These derivatives were tested for their biological activities, revealing that specific substitutions significantly improved their efficacy against cancer cell lines and bacterial strains .
Q & A
Q. What synthetic methodologies are effective for producing N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide?
A robust approach involves nucleophilic substitution reactions starting from chloroacetamide precursors. For example, substituting chloride with amine groups under basic conditions (e.g., triethylamine) in solvents like chloroform or THF. Reaction progress can be monitored via TLC, and purification achieved through flash chromatography. This method is analogous to routes used for structurally related acetamide derivatives .
Q. How is the structural characterization of this compound performed to confirm purity and identity?
Characterization typically employs:
- 1H/13C-NMR : To verify hydrogen and carbon environments, especially the methyl, phenylamino, and acetamide groups.
- ESI-MS : For molecular weight confirmation.
- IR Spectroscopy : To identify functional groups like amide C=O stretches (~1650 cm⁻¹). These techniques align with protocols for validating thiazole- and acetamide-containing analogs .
Q. What preliminary assays are recommended to assess biological activity?
Initial screening includes:
- In vitro cytotoxicity assays (e.g., MTT on cancer cell lines like MCF-7 or HCT116) to determine IC50 values.
- Enzyme inhibition studies (e.g., kinase or protease assays) due to structural similarity to thiazole derivatives with known bioactivity. Positive controls (e.g., doxorubicin) and dose-response curves are critical for reliability .
Advanced Research Questions
Q. How can researchers investigate the mechanism of action of this compound in enzyme inhibition?
Advanced methods include:
- Molecular docking simulations : To predict binding interactions with target enzymes (e.g., DNA polymerases or kinases). Residues like His124 and Trp4 in viral proteins have shown affinity for acetamide derivatives in silico .
- Isothermal titration calorimetry (ITC) : To quantify binding affinity and thermodynamics.
- X-ray crystallography : For resolving enzyme-ligand co-structures. These approaches are validated in studies of structurally related compounds .
Q. What strategies address contradictions in reported biological activity across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Solutions include:
- Standardized protocols : Harmonizing IC50 determination methods (e.g., ATP-based vs. resazurin assays).
- Structure-activity relationship (SAR) analysis : Modifying substituents (e.g., fluorine or methyl groups) to isolate activity drivers. For example, trifluoroethyl groups enhance pharmacokinetic profiles in analogs .
- Meta-analysis : Cross-referencing data from PubChem and validated databases to identify outliers .
Q. How can metabolic stability and toxicity be evaluated preclinically?
Key methodologies:
- Hepatocyte microsomal assays : To assess CYP450-mediated metabolism.
- Ames test : For mutagenicity screening.
- In vivo toxicity studies : Administering the compound in rodent models (e.g., Wister rats) with histopathological analysis. These steps are critical for analogs transitioning to therapeutic candidates .
Q. What computational tools aid in optimizing this compound’s bioavailability?
- Retrosynthesis AI : Predicts feasible synthetic routes and derivatives with enhanced LogP or solubility (e.g., adding hydrophilic groups like hydroxymethyl).
- Pharmacokinetic modeling : Tools like GastroPlus simulate absorption and distribution.
- QSAR models : Correlate structural features (e.g., fluorine substitution) with bioavailability metrics. These tools are validated in studies of quinazolinone and imidazole derivatives .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
